REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([OH:10])[CH2:9][CH:3]1[CH2:4][CH2:5]2.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>ClCCl>[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([O:10][S:19]([CH3:18])(=[O:21])=[O:20])[CH2:9][CH:3]1[CH2:4][CH2:5]2
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CN1C2CCC1CC(C2)O
|
Name
|
|
Quantity
|
590 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
329 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.8 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to <−5° C. under a stream of nitrogen
|
Type
|
CUSTOM
|
Details
|
the cooling bath removed
|
Type
|
ADDITION
|
Details
|
potassium carbonate solution (2.5 L, GB98596-043)) and deionised water (1.25 L) were added
|
Type
|
WAIT
|
Details
|
The additions took 4 min
|
Duration
|
4 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 15 to 20° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted further with dichloromethane (2.5 L)
|
Type
|
TEMPERATURE
|
Details
|
The combined organic phases were heated
|
Type
|
CUSTOM
|
Details
|
to distil off dichloromethane at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
10 L were collected over 1.75 h
|
Duration
|
1.75 h
|
Type
|
CUSTOM
|
Details
|
of 42.8° C.
|
Type
|
CUSTOM
|
Details
|
vapour temperature of 42° C
|
Type
|
ADDITION
|
Details
|
Hexane (7.5 L) was added
|
Type
|
TEMPERATURE
|
Details
|
to cool (overnight) the mixture
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate returned to a clean flask
|
Type
|
CUSTOM
|
Details
|
to distil at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
7.5 L were collected up to base and vapour temperatures of 60.5 and 62° C. respectively
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0 to 5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the product filtered off
|
Type
|
WASH
|
Details
|
washed with hexane (1.5 L)
|
Type
|
CUSTOM
|
Details
|
The product was dried under vacuum in a dessicator
|
Type
|
CUSTOM
|
Details
|
Crystallisation from ethyl acetate/hexane or dichloromethane/hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([OH:10])[CH2:9][CH:3]1[CH2:4][CH2:5]2.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>ClCCl>[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([O:10][S:19]([CH3:18])(=[O:21])=[O:20])[CH2:9][CH:3]1[CH2:4][CH2:5]2
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CN1C2CCC1CC(C2)O
|
Name
|
|
Quantity
|
590 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
329 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.8 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to <−5° C. under a stream of nitrogen
|
Type
|
CUSTOM
|
Details
|
the cooling bath removed
|
Type
|
ADDITION
|
Details
|
potassium carbonate solution (2.5 L, GB98596-043)) and deionised water (1.25 L) were added
|
Type
|
WAIT
|
Details
|
The additions took 4 min
|
Duration
|
4 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 15 to 20° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted further with dichloromethane (2.5 L)
|
Type
|
TEMPERATURE
|
Details
|
The combined organic phases were heated
|
Type
|
CUSTOM
|
Details
|
to distil off dichloromethane at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
10 L were collected over 1.75 h
|
Duration
|
1.75 h
|
Type
|
CUSTOM
|
Details
|
of 42.8° C.
|
Type
|
CUSTOM
|
Details
|
vapour temperature of 42° C
|
Type
|
ADDITION
|
Details
|
Hexane (7.5 L) was added
|
Type
|
TEMPERATURE
|
Details
|
to cool (overnight) the mixture
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate returned to a clean flask
|
Type
|
CUSTOM
|
Details
|
to distil at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
7.5 L were collected up to base and vapour temperatures of 60.5 and 62° C. respectively
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0 to 5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the product filtered off
|
Type
|
WASH
|
Details
|
washed with hexane (1.5 L)
|
Type
|
CUSTOM
|
Details
|
The product was dried under vacuum in a dessicator
|
Type
|
CUSTOM
|
Details
|
Crystallisation from ethyl acetate/hexane or dichloromethane/hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |